molecular formula C18H15N3OS B6490689 5-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1359207-62-7

5-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6490689
CAS No.: 1359207-62-7
M. Wt: 321.4 g/mol
InChI Key: HCJGIXDQJLTARF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a bicyclic scaffold with a fused pyrazole and pyrazine ring. Key structural features include:

  • Position 5: A 4-methylphenylmethyl (p-tolylmethyl) substituent, which enhances lipophilicity and may influence metabolic stability .
  • Position 2: A thiophen-2-yl group, contributing aromatic π-π interactions critical for binding to biological targets like kinases .

Properties

IUPAC Name

5-[(4-methylphenyl)methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-13-4-6-14(7-5-13)12-20-8-9-21-16(18(20)22)11-15(19-21)17-3-2-10-23-17/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJGIXDQJLTARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC=CS4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a member of the pyrazolo[1,5-a]pyrazin class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrazolo[1,5-a]pyrazin core substituted with a thiophene ring and a 4-methylphenyl group. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H14N2OS
Molecular Weight270.35 g/mol
IUPAC NameThis compound

Biological Activity Overview

Research indicates that compounds within the pyrazolo family exhibit a range of biological activities including:

  • Antitumor Activity : Pyrazolo derivatives have been noted for their ability to inhibit tumor growth. Specifically, they target enzymes such as thymidine phosphorylase (TP), which is implicated in tumor proliferation and metastasis .
  • Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory pathways, making them potential candidates for treating conditions such as bronchial inflammation and other inflammatory diseases .
  • Antibacterial Effects : The unique structure of pyrazolo compounds allows them to act against bacterial strains, providing a basis for developing new antibacterial therapies .

Study 1: Antitumor Activity

A study by Chui et al. synthesized various pyrazolo derivatives and evaluated their inhibitory effects on TP. The results demonstrated that certain modifications to the pyrazolo structure enhanced their antitumor efficacy significantly. The study provided quantitative data on IC50 values indicating the concentration required to inhibit 50% of enzyme activity.

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory activity of pyrazolo derivatives was assessed using in vitro models. The results indicated that specific substitutions on the pyrazolo ring improved the compounds' ability to reduce pro-inflammatory cytokines in cell cultures.

Study 3: Antibacterial Properties

Research conducted on the antibacterial properties of various pyrazolo derivatives revealed that some compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

The biological activity of This compound is believed to involve:

  • Enzyme Inhibition : Compounds like this one inhibit key enzymes involved in cancer cell proliferation.
  • Cytokine Modulation : They may also modulate immune responses by affecting cytokine production.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives based on substituent variations and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 5) Substituents (Position 2) Key Properties/Activities References
5-[(4-Methylphenyl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one 4-Methylphenylmethyl Thiophen-2-yl Hypothesized kinase inhibition (EGFR/B-Raf pathways) due to thiophene’s π-π interactions; enhanced lipophilicity from p-tolyl group may improve membrane permeability.
5-[(4-Fluorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Fluorophenylmethyl 2-Methoxyphenyl Electron-withdrawing fluorine may improve metabolic stability; methoxy group introduces steric hindrance, potentially reducing off-target effects.
5-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one Oxazole-linked 4-methoxyphenyl Thiophen-2-yl Bulky oxazole substituent may reduce solubility but enhance selectivity for specific kinase isoforms. Thiophene retains aromatic binding potential.
Pyrazolo[1,5-a]pyrimidines (e.g., compound 6h) C5-substituted alkyl/aryl Variable (e.g., phenyl) Demonstrated IC₅₀ values < 100 nM for EGFR/HER2 inhibition; C5 substituents (e.g., methyl, chloro) correlate with improved potency and selectivity in breast cancer models .
2-(Thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (base scaffold) None Thiophen-2-yl Widely used as a scaffold for derivatization; commercially available (5 suppliers). Minimal intrinsic activity but serves as a template for structure-activity relationship (SAR) studies .

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity :

  • Thiophen-2-yl at position 2 is conserved across analogs, suggesting its critical role in target engagement (e.g., kinase ATP-binding sites) .
  • Substituents at position 5 modulate physicochemical properties:

  • Lipophilic groups (e.g., p-tolylmethyl) enhance membrane permeability but may reduce aqueous solubility.
  • Electron-withdrawing groups (e.g., 4-fluorophenylmethyl) improve metabolic stability by resisting oxidative degradation .

Kinase Inhibition Potential: Pyrazolo[1,5-a]pyrimidine analogs with C5 aryl/alkyl groups exhibit nanomolar potency against EGFR and B-Raf kinases . The target compound’s thiophene and p-tolylmethyl groups may confer similar activity, though experimental validation is needed.

Structural Insights from Patents :

  • Patent data highlight pyrazolo[1,5-a]pyrazin-4-one derivatives as intermediates for pesticides and pharmaceuticals (e.g., crop protection agents), underscoring their versatility .

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